n-(3-Bromophenyl)benzene-1,2-diamine
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Overview
Description
N-(3-Bromophenyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic diamines It consists of a benzene ring substituted with a bromine atom at the 3-position and an amino group at the 1- and 2-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 3-bromoaniline with o-phenylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C). The reaction is carried out at elevated temperatures, often around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps like recrystallization or chromatography may be employed to remove impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(3-Bromophenyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism by which N-(3-Bromophenyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)benzene-1,2-diamine: Similar structure but with the bromine atom at the 4-position.
N-(3-Chlorophenyl)benzene-1,2-diamine: Similar structure with a chlorine atom instead of bromine.
N-(3-Methylphenyl)benzene-1,2-diamine: Similar structure with a methyl group instead of bromine.
Uniqueness
N-(3-Bromophenyl)benzene-1,2-diamine is unique due to the presence of the bromine atom at the 3-position, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11BrN2 |
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Molecular Weight |
263.13 g/mol |
IUPAC Name |
2-N-(3-bromophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11BrN2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8,15H,14H2 |
InChI Key |
DBOYIAGZAZYBPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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